An In-Depth Technical Guide to 2-Amino-3-nitrobenzaldehyde
An In-Depth Technical Guide to 2-Amino-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 97271-97-1
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-nitrobenzaldehyde, a key organic compound. Due to the limited availability of detailed experimental protocols and specific application data in peer-reviewed literature, this document focuses on the established properties of the compound and outlines general synthetic strategies and potential areas of application based on related chemical structures.
Core Properties and Safety Data
2-Amino-3-nitrobenzaldehyde is a solid organic compound with the molecular formula C₇H₆N₂O₃.[1] Its chemical structure features a benzene ring substituted with an amino group, a nitro group, and a formyl (aldehyde) group at positions 2, 3, and 1, respectively.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 97271-97-1 | [1][2] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | 137-138 °C | |
| Boiling Point (Predicted) | 335.8 °C | [3] |
| Purity | ≥98% (typical) | [1] |
Safety and Handling Information
2-Amino-3-nitrobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | Statement |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at 2-8°C.
Experimental Protocols and Synthesis
Conceptual Synthetic Pathway: Selective Reduction
A potential synthetic route to 2-Amino-3-nitrobenzaldehyde is the selective reduction of 2,3-dinitrobenzaldehyde. This transformation requires a reducing agent that can selectively reduce one nitro group in the presence of another and an aldehyde functional group.
Caption: Conceptual synthetic pathway for 2-Amino-3-nitrobenzaldehyde.
Methodology Considerations:
-
Choice of Reducing Agent: The key challenge in this synthesis is achieving selectivity. Reagents like sodium hydrogen sulfide (NaHS) or ammonium sulfide ((NH₄)₂S) are known for the selective reduction of one nitro group in dinitro aromatic compounds.
-
Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) could also be employed. The selectivity would need to be carefully controlled by managing the reaction conditions, such as hydrogen pressure, temperature, and reaction time, to avoid over-reduction of the second nitro group or the aldehyde.
-
Reaction Monitoring: The progress of the reaction should be monitored closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired product and minimize the formation of byproducts.
-
Purification: The final product would likely require purification, for which techniques such as column chromatography or recrystallization would be suitable.
Potential Applications in Drug Development
While specific biological activities of 2-Amino-3-nitrobenzaldehyde are not extensively documented, its structural motifs are present in various biologically active molecules. The amino and nitro-substituted benzaldehyde core can serve as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds.
Role as a Synthetic Intermediate
The aldehyde group is readily available for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. The nitro group can be further reduced to an amine, providing another point for chemical modification.
Derivatives of structurally similar compounds, such as 2-nitrobenzaldehyde, are known to be precursors for Schiff bases and other compounds with potential antibacterial, antifungal, and anticancer properties.[4] Therefore, 2-Amino-3-nitrobenzaldehyde represents a valuable starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents.
Caption: Logical workflow for the utility of 2-Amino-3-nitrobenzaldehyde in drug discovery.
Further research is warranted to explore the full potential of 2-Amino-3-nitrobenzaldehyde and its derivatives in the field of drug development. The lack of extensive data highlights an opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.
